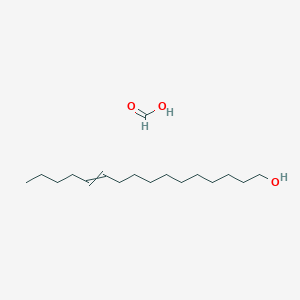

Formic acid;hexadec-11-en-1-ol

説明

Formic acid (HCOOH) is the simplest carboxylic acid, characterized by its pungent odor and high acidity (pKa = 3.75). It is miscible with water and widely used in agriculture, textiles, and chemical synthesis . Its structure (HCOOH) enables unique reactivity, including acting as a reducing agent and participating in microbial metabolism as a carbon source .

Hexadec-11-en-1-ol (C₁₆H₃₂O) is an unsaturated fatty alcohol with a double bond at position 11. The (Z)-isomer (CAS 56683-54-6) has a molecular weight of 240.42 g/mol and is implicated in biological systems, such as algal volatile organic compound (VOC) synthesis . Its structure confers distinct physicochemical properties compared to saturated analogs, including lower melting points and higher reactivity toward oxidation .

特性

CAS番号 |

65202-09-7 |

|---|---|

分子式 |

C17H34O3 |

分子量 |

286.4 g/mol |

IUPAC名 |

formic acid;hexadec-11-en-1-ol |

InChI |

InChI=1S/C16H32O.CH2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;2-1-3/h5-6,17H,2-4,7-16H2,1H3;1H,(H,2,3) |

InChIキー |

WDQDRTRMIURVSC-UHFFFAOYSA-N |

正規SMILES |

CCCCC=CCCCCCCCCCCO.C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of hexadec-11-en-1-ol can be achieved through various methods. One common approach involves the reduction of hexadec-11-yn-1-ol, which can be synthesized from dodecane-1,12-diol . The reduction process typically involves the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of formic acid is primarily achieved through the hydrolysis of methyl formate, which is produced from methanol and carbon monoxide . Hexadec-11-en-1-ol can be produced on an industrial scale through the hydrogenation of hexadec-11-yn-1-ol, using a similar process as described for the synthetic route.

化学反応の分析

Types of Reactions

Formic acid;hexadec-11-en-1-ol undergoes various chemical reactions, including:

Reduction: Hexadec-11-en-1-ol can be reduced to hexadecan-1-ol.

Substitution: Formic acid can participate in esterification reactions to form formate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Acid catalysts such as sulfuric acid are often used in esterification reactions.

Major Products

Oxidation: Carbon dioxide, water, hexadec-11-enal, hexadec-11-enoic acid.

Reduction: Hexadecan-1-ol.

Substitution: Formate esters.

科学的研究の応用

Formic acid;hexadec-11-en-1-ol has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential antimicrobial properties and its role in pheromone signaling in insects.

Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceuticals.

作用機序

The mechanism of action of formic acid;hexadec-11-en-1-ol involves its interaction with various molecular targets and pathways. Formic acid acts as a reducing agent and can donate hydrogen atoms in redox reactions . Hexadec-11-en-1-ol can interact with cell membranes, affecting their fluidity and permeability . The compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

類似化合物との比較

Key Differences :

- Formic acid’s higher acidity and smaller molecular size enhance its role in niche biological processes, such as pH homeostasis in thermoacidophilic methanotrophs .

- Acetic acid’s lower volatility and milder acidity make it preferable in food and pharmaceutical industries .

Hexadec-11-en-1-ol vs. Hexadecan-1-ol

Key Differences :

- The double bond in hexadec-11-en-1-ol increases its metabolic versatility in algae and insects but reduces thermal stability compared to hexadecan-1-ol .

- Saturated hexadecan-1-ol (cetyl alcohol) is industrially favored for its emulsifying properties and higher melting point (~49–50°C) .

Research Findings

Formic Acid in Microbial Metabolism

- Methylacidiphilum sp. RTK17.1 utilizes formic acid as a sole carbon/energy source under acidic conditions (pH 1.5–3.0) while maintaining a near-neutral intracellular pH (6.5) . Transcriptome data revealed upregulation of stress-response genes (e.g., heat shock proteins) during formate metabolism, suggesting adaptive mechanisms to oxidative stress .

- Contrastingly, obligate methanotrophs like Methylosinus trichosporium lack formate dehydrogenase activity, limiting their metabolic flexibility .

Hexadec-11-en-1-ol in Natural Systems

- In the coralline red alga Amphiroa rigida, hexadec-11-en-1-ol derivatives (e.g., (Z)-hexadec-11-en-1-ol) are oxidation products of fatty acids, contributing to algal VOCs and defense mechanisms .

- Synthetic applications include pheromone production, where the (Z)-isomer’s stereochemistry is critical for biological activity .

Data Tables

Table 1. Physical Properties of Formic Acid and Related Acids

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) |

|---|---|---|---|

| Formic Acid | 46.03 | 100.8 | 8.4 |

| Acetic Acid | 60.05 | 118 | 16.6 |

| Propionic Acid | 74.08 | 141 | -21 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。